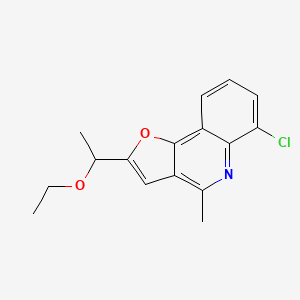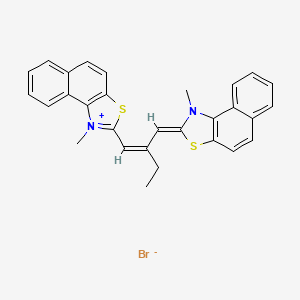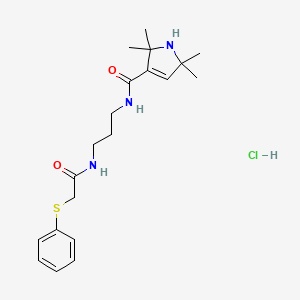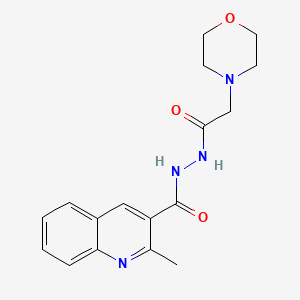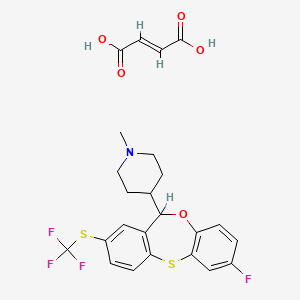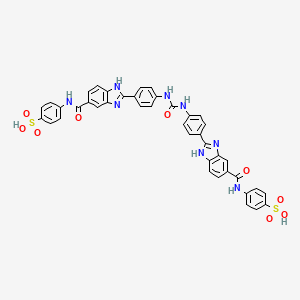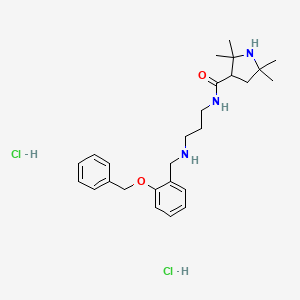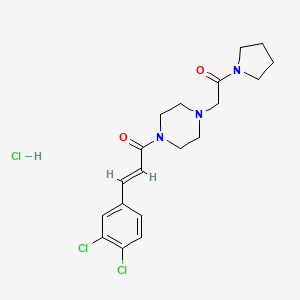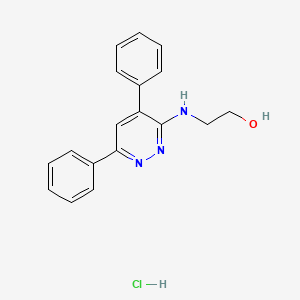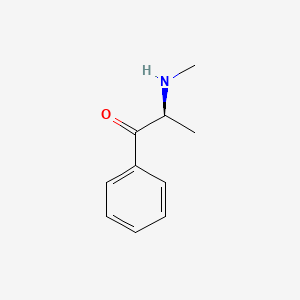
(-)-Methcathinone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(-)-Methcathinone: is a chiral compound belonging to the class of synthetic cathinones, which are structurally related to the naturally occurring stimulant cathinone found in the khat plant
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions:
Reductive Amination: One common method for synthesizing (-)-Methcathinone involves the reductive amination of 2-bromopropiophenone with methylamine. This reaction typically requires a reducing agent such as sodium borohydride or lithium aluminum hydride.
Oxidation of Ephedrine: Another method involves the oxidation of ephedrine or pseudoephedrine using oxidizing agents like potassium permanganate or chromic acid.
Industrial Production Methods: Industrial production of this compound often involves large-scale synthesis using the above-mentioned methods, with careful control of reaction conditions to ensure high yield and purity. The choice of method may depend on the availability of starting materials and the desired scale of production.
Analyse Chemischer Reaktionen
Types of Reactions:
Oxidation: (-)-Methcathinone can undergo oxidation reactions to form corresponding ketones or carboxylic acids. Common oxidizing agents include potassium permanganate and chromic acid.
Reduction: Reduction of this compound can yield secondary amines. Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Substitution reactions can occur at the aromatic ring or the amine group, leading to various derivatives.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromic acid.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogenating agents, alkylating agents.
Major Products:
Oxidation: Ketones, carboxylic acids.
Reduction: Secondary amines.
Substitution: Various substituted derivatives.
Wissenschaftliche Forschungsanwendungen
Chemistry:
Synthesis of Derivatives:
Biology:
Neurotransmitter Studies: It is used in studies related to neurotransmitter release and reuptake, particularly in the context of dopamine and serotonin systems.
Medicine:
Potential Therapeutic Uses: Research is ongoing to explore the potential therapeutic uses of (-)-Methcathinone and its derivatives in treating conditions such as depression and attention deficit hyperactivity disorder (ADHD).
Industry:
Chemical Intermediates: this compound is used as an intermediate in the synthesis of other chemicals and pharmaceuticals.
Wirkmechanismus
Molecular Targets and Pathways: (-)-Methcathinone exerts its effects primarily by acting as a central nervous system stimulant. It increases the release and inhibits the reuptake of neurotransmitters such as dopamine, norepinephrine, and serotonin. This leads to increased levels of these neurotransmitters in the synaptic cleft, resulting in enhanced stimulation of the postsynaptic receptors.
Vergleich Mit ähnlichen Verbindungen
Cathinone: The naturally occurring stimulant found in the khat plant.
Methamphetamine: A synthetic stimulant with a similar structure but different pharmacological effects.
Mephedrone: Another synthetic cathinone with stimulant properties.
Uniqueness: (-)-Methcathinone is unique in its chiral nature, which can result in different pharmacological effects compared to its racemic or other enantiomeric forms. Its specific interactions with neurotransmitter systems also distinguish it from other similar compounds.
This article provides a comprehensive overview of this compound, covering its preparation methods, chemical reactions, scientific research applications, mechanism of action, and comparison with similar compounds
Eigenschaften
CAS-Nummer |
112117-24-5 |
|---|---|
Molekularformel |
C10H13NO |
Molekulargewicht |
163.22 g/mol |
IUPAC-Name |
(2S)-2-(methylamino)-1-phenylpropan-1-one |
InChI |
InChI=1S/C10H13NO/c1-8(11-2)10(12)9-6-4-3-5-7-9/h3-8,11H,1-2H3/t8-/m0/s1 |
InChI-Schlüssel |
LPLLVINFLBSFRP-QMMMGPOBSA-N |
Isomerische SMILES |
C[C@@H](C(=O)C1=CC=CC=C1)NC |
Kanonische SMILES |
CC(C(=O)C1=CC=CC=C1)NC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



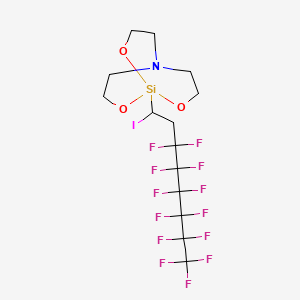
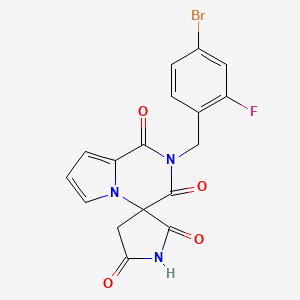
![9-(2-chlorophenyl)-3-methyl-N-propan-2-yl-17-thia-2,4,5,8,14-pentazatetracyclo[8.7.0.02,6.011,16]heptadeca-1(10),3,5,8,11(16)-pentaene-14-carboxamide](/img/structure/B12718956.png)

